molecular formula C10H12BrNO2S B1287876 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide CAS No. 950235-23-1

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

Cat. No. B1287876
CAS RN: 950235-23-1
M. Wt: 290.18 g/mol
InChI Key: SQNKWCLUVUQGEQ-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide” appears to contain a bromophenyl group, a cyclopropyl group, and a methanesulfonamide group. The bromophenyl group is a phenyl ring (a cyclic group of six carbon atoms) with a bromine atom attached. The cyclopropyl group is a three-membered carbon ring. Methanesulfonamide is a functional group containing a sulfur atom bonded to two oxygen atoms and an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. The bromophenyl and cyclopropylmethanesulfonamide groups would likely contribute significantly to the compound’s overall structure .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The bromine atom on the phenyl ring could be substituted in a reaction with a nucleophile, a process known as nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .

Scientific Research Applications

Anticonvulsant Activities

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide and its derivatives have been explored for their potential in treating seizure disorders. In a study, a series of sulfonamide derivatives were synthesized and tested for their anticonvulsant activity using the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) animal models. Some compounds exhibited significant activity against both models, suggesting their potential as leads for further investigation in anticonvulsant drug development (Siddiqui et al., 2010).

Neurotoxic Potentiation

The interaction between 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide and other chemicals has been studied in the context of neurotoxicity. Research has shown that certain combinations can lead to enhanced neurotoxic effects, highlighting the importance of understanding drug interactions, especially in compounds that may affect the nervous system (Xu et al., 1999).

Analgesic Activity and Safety Profile

Recent studies have identified new derivatives of oxazol-5(4H)-ones, containing a diarylsulfone moiety, which demonstrate significant analgesic activity without notable acute toxicity. These compounds, including 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide derivatives, offer promising leads for the development of new pain management therapies. Their safety profile, evaluated through histopathological assessments, suggests low toxicity and potential for further pharmaceutical development (Bărbuceanu et al., 2020).

Development of Multifunctional Agents

The modification of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide through N-alkylation has been explored as a strategy to design selective ligands or multifunctional agents for treating complex diseases. This approach has led to the identification of compounds with potent and selective antagonist activity at specific receptors, demonstrating the versatility and potential therapeutic applications of these sulfonamide derivatives in the central nervous system (Canale et al., 2016).

Mechanism of Action

Without specific information about the compound’s biological activity, it’s difficult to predict its mechanism of action. The compound’s activity would depend on its interactions with biological molecules, which could be influenced by its structure and chemical properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure and potential harm .

Future Directions

The study of new compounds like “1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide” can lead to the discovery of novel chemical reactions, synthetic methods, and biological activities. Future research could focus on exploring these aspects, as well as optimizing the compound’s synthesis and investigating its potential applications .

properties

IUPAC Name

1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-3-1-8(2-4-9)7-15(13,14)12-10-5-6-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNKWCLUVUQGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589922
Record name 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

950235-23-1
Record name 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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